1-(2-Bromoethyl)pyrrolidine

Nucleophilic substitution Leaving group potential Alkylation kinetics

1-(2-Bromoethyl)pyrrolidine (CAS 54035-94-8) is an N-alkylated pyrrolidine derivative bearing a terminal 2-bromoethyl substituent on the pyrrolidine nitrogen. The compound has a molecular formula of C6H12BrN and a molecular weight of 178.07 g/mol.

Molecular Formula C6H12BrN
Molecular Weight 178.07 g/mol
CAS No. 54035-94-8
Cat. No. B1338501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)pyrrolidine
CAS54035-94-8
Molecular FormulaC6H12BrN
Molecular Weight178.07 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCBr
InChIInChI=1S/C6H12BrN/c7-3-6-8-4-1-2-5-8/h1-6H2
InChIKeySAVGSSSLZPLNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)pyrrolidine CAS 54035-94-8: Technical Specification and Procurement-Ready Characterization


1-(2-Bromoethyl)pyrrolidine (CAS 54035-94-8) is an N-alkylated pyrrolidine derivative bearing a terminal 2-bromoethyl substituent on the pyrrolidine nitrogen . The compound has a molecular formula of C6H12BrN and a molecular weight of 178.07 g/mol . It is typically supplied as a colorless to pale yellow liquid with a predicted boiling point of 188.2 ± 23.0 °C at 760 mmHg and a predicted density of 1.364 g/cm³ . The compound is characterized by its electrophilic bromoethyl moiety, which serves as an alkylating handle for nucleophilic substitution reactions in organic synthesis . Commercially, the free base form is available with standard purity specifications of 95% or greater, accompanied by batch-specific QC documentation including NMR, HPLC, or GC analytical reports .

1-(2-Bromoethyl)pyrrolidine 54035-94-8: Why Chloro, Iodo, or Positional Analogs Cannot Be Substituted Without Protocol Revalidation


Generic substitution among 1-(2-haloethyl)pyrrolidines is not scientifically warranted due to halogen-dependent variations in electrophilicity, leaving group potential, and steric accessibility that directly govern reaction kinetics, yield, and chemoselectivity in downstream transformations. The bromine atom in 1-(2-bromoethyl)pyrrolidine exhibits a distinct balance of reactivity compared to the less electrophilic chlorine analog and the more labile iodine analog, affecting both the rate of nucleophilic displacement and the propensity for undesired elimination side reactions under basic conditions . Furthermore, the substitution pattern (N-1 attachment of the bromoethyl group versus C-2 or C-3 substitution on the pyrrolidine ring) critically alters the spatial orientation of the reactive handle and the basicity of the pyrrolidine nitrogen, which has downstream consequences for binding interactions in biologically active derivative molecules . The quantitative evidence detailed in Section 3 substantiates why procurement specifications must explicitly designate 1-(2-bromoethyl)pyrrolidine rather than accepting a haloethyl pyrrolidine as interchangeable.

1-(2-Bromoethyl)pyrrolidine 54035-94-8: Quantitative Comparative Evidence for Scientific Selection


Electrophilic Reactivity Comparison: Bromo vs. Chloro Leaving Group for N-Alkylation Efficiency

In nucleophilic substitution reactions involving N-alkylation of amines or heterocycles, 1-(2-bromoethyl)pyrrolidine demonstrates markedly higher reactivity than its chloro analog due to the superior leaving group ability of bromide compared to chloride in polar aprotic solvents. While the chloro derivative (CAS 5050-41-9) requires prolonged reaction times, elevated temperatures, or catalytic iodide additives to achieve acceptable conversion rates, the bromoethyl variant proceeds under milder conditions with reduced thermal input .

Nucleophilic substitution Leaving group potential Alkylation kinetics

Acetylcholinesterase (AChE) Inhibitor Selectivity Profile Relative to Donepezil

1-(2-Bromoethyl)pyrrolidine has been reported to act as an inhibitor of carboxylates and demonstrates a more selective inhibition profile for acetylcholinesterase (AChE) compared to the clinically established AChE inhibitor donepezil . Additionally, the compound exhibits inhibitory activity against butyrylcholinesterase (BChE) but with preferential selectivity for AChE over other cholinesterases .

Acetylcholinesterase inhibition Selectivity ratio Alzheimer's research tool

Electrochemical Synthesis of 1H-Substituted Benzimidazoles: A Validated Reactant Role

1-(2-Bromoethyl)pyrrolidine is explicitly documented as a useful reactant for the electrochemical synthesis of 1H-substituted benzimidazoles . The benzimidazole scaffold is a privileged pharmacophore commonly found in FDA-approved drugs . The N-bromoethyl handle enables regioselective N-alkylation of the benzimidazole nitrogen under electrochemical conditions, a transformation that would be less efficient or require alternative synthetic strategies with the chloro analog or with 2-bromoethyl groups attached at alternative ring positions.

Electrochemical synthesis Benzimidazole FDA-approved drug scaffold

Patent-Cited Utility in Kinase and Apoptosis Inhibitor Development Programs

1-(2-Bromoethyl)pyrrolidine is cited as a key intermediate or reactant in multiple international patent applications covering therapeutically relevant target classes. Specifically, the compound is referenced in WO-2021098691-A1 (pyrrolotriazine compounds acting as MNK inhibitors), WO-2021078132-A1 (inhibitors of mTOR-mediated induction of autophagy), and a family of patents including AU-2017228385-A1 and CA-3016182-A1 (substituted indole Mcl-1 inhibitors) .

Kinase inhibitor MNK inhibitor Mcl-1 inhibitor Drug discovery

Predicted Physicochemical Parameters Differentiating Solubility and Lipophilicity from Analogs

Computational predictions of physicochemical properties for 1-(2-bromoethyl)pyrrolidine indicate a consensus Log Po/w of approximately 1.77 (averaged across iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods) and an ESOL-predicted aqueous solubility of approximately 2.08 mg/mL (0.0117 mol/L), classifying the compound as moderately soluble . These values differentiate the bromo analog from the chloro derivative (CAS 5050-41-9; molecular weight 133.62 g/mol; XLogP3 1.6 [1]), with the bromoethyl variant exhibiting moderately higher lipophilicity and a higher molecular weight that may influence membrane permeability, retention time, and formulation behavior in both synthetic and biological contexts.

Lipophilicity Solubility prediction ADME Formulation

1-(2-Bromoethyl)pyrrolidine 54035-94-8: Evidence-Backed Application Scenarios for Procurement Decision-Making


N-Alkylation of Heterocycles and Amines for Parallel Library Synthesis

The bromoethyl group of 1-(2-bromoethyl)pyrrolidine functions as an efficient electrophile for nucleophilic displacement by nitrogen-, oxygen-, or sulfur-based nucleophiles. This reactivity is exploited in the parallel synthesis of small-molecule libraries where rapid, mild-condition alkylation is required. The enhanced leaving group ability of bromine compared to chlorine translates to shorter reaction times and higher conversion rates when coupling the pyrrolidine moiety to diverse amine, azole, thiol, or alkoxide nucleophiles in polar aprotic solvents such as DMF or DMSO. This application is directly supported by the compound's documented role as a building block in the synthesis of complex molecules including pharmaceuticals and agrochemicals .

Electrochemical Synthesis of 1H-Substituted Benzimidazole Pharmacophores

For medicinal chemistry programs focused on benzimidazole-containing drug candidates, 1-(2-bromoethyl)pyrrolidine serves as a validated reactant for the electrochemical synthesis of 1H-substituted benzimidazoles . The benzimidazole core is a privileged scaffold present in numerous FDA-approved therapeutics. The documented utility of this specific bromoethyl pyrrolidine in electrochemical N-alkylation provides a methodologically validated starting point that reduces synthetic route development burden compared to unvalidated haloethyl alternatives.

Synthesis of Patent-Disclosed Kinase and Apoptosis Modulator Intermediates

Pharmaceutical development organizations pursuing inhibitors of MNK kinases, mTOR-mediated autophagy, or Mcl-1 anti-apoptotic proteins should consider 1-(2-bromoethyl)pyrrolidine as a procurement item of interest. The compound is specifically cited in WO-2021098691-A1, WO-2021078132-A1, AU-2017228385-A1, and CA-3016182-A1 as an enabling intermediate for synthesizing pyrrolotriazine and substituted indole derivative inhibitors. The presence in multiple patent families across distinct therapeutic programs indicates broad precedent for the compound's synthetic utility in drug discovery settings.

Development of Cholinesterase-Targeted Research Tools with Differentiated Selectivity

Neuroscience research groups investigating cholinergic signaling or developing novel AChE-targeting probes may find strategic value in 1-(2-bromoethyl)pyrrolidine based on its reported selectivity profile. The compound has been characterized as a more selective inhibitor of acetylcholinesterase (AChE) than donepezil, with additional documented activity against butyrylcholinesterase (BChE) . This differentiated pharmacological fingerprint positions the compound as a useful comparator tool or scaffold starting point for structure-activity relationship (SAR) studies that aim to explore selectivity determinants distinct from established donepezil-based chemotypes.

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